molecular formula C9H13N B13892581 3-Ethyl-2,4-dimethylpyridine CAS No. 73669-49-5

3-Ethyl-2,4-dimethylpyridine

Cat. No.: B13892581
CAS No.: 73669-49-5
M. Wt: 135.21 g/mol
InChI Key: PNUUWAAQOZGPDS-UHFFFAOYSA-N
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Description

3-Ethyl-2,4-dimethylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,4-dimethylpyridine can be achieved through various methods. One common approach involves the alkylation of 2,4-dimethylpyridine with ethyl halides under basic conditions. This reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction with the ethyl halide .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,4-dimethylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction produces piperidine derivatives .

Scientific Research Applications

3-Ethyl-2,4-dimethylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-2,4-dimethylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylpyridine
  • 2,4-Dimethylpyridine
  • 3,4-Dimethylpyridine
  • 3,5-Dimethylpyridine

Uniqueness

3-Ethyl-2,4-dimethylpyridine is unique due to the presence of both ethyl and methyl groups on the pyridine ring. This combination of substituents can influence its reactivity and interactions with other molecules, making it distinct from other dimethylpyridine derivatives .

Properties

CAS No.

73669-49-5

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

3-ethyl-2,4-dimethylpyridine

InChI

InChI=1S/C9H13N/c1-4-9-7(2)5-6-10-8(9)3/h5-6H,4H2,1-3H3

InChI Key

PNUUWAAQOZGPDS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CN=C1C)C

Origin of Product

United States

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